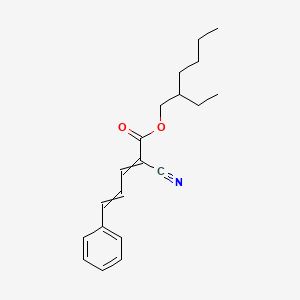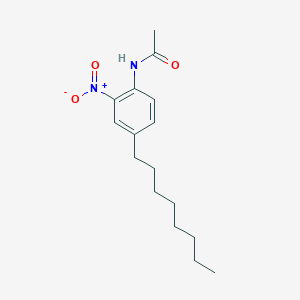
Tetrahydrocucurbitacin I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydrocucurbitacin I is a naturally occurring tetracyclic triterpenoid compound found in plants of the Cucurbitaceae family. This compound is known for its potent biological activities, including anti-inflammatory, anticancer, and hepatoprotective properties . It is part of the larger group of cucurbitacins, which have been studied extensively for their medicinal potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydrocucurbitacin I typically involves multiple steps, starting from simpler triterpenoid precursors. One common method involves the reduction of cucurbitacin I using hydrogenation techniques. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as the roots and fruits of Cucurbitaceae plants, remains a viable method. The extraction process involves solvent extraction followed by purification using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Tetrahydrocucurbitacin I undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups or form ketones, enhancing the compound’s biological activity.
Reduction: Reduction reactions, such as hydrogenation, are used to convert cucurbitacin I to this compound.
Substitution: Halogenation and other substitution reactions can modify the compound’s structure to study its biological effects.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Hydrogen gas (H2) with Pd/C as a catalyst is frequently employed.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) are used under controlled conditions.
Major Products: The major products formed from these reactions include various hydroxylated, ketonated, and halogenated derivatives of this compound, each with distinct biological activities .
Aplicaciones Científicas De Investigación
Tetrahydrocucurbitacin I has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of tetracyclic triterpenoids.
Biology: Its potent biological activities make it a valuable tool for studying cell signaling pathways and gene expression.
Mecanismo De Acción
Tetrahydrocucurbitacin I is compared with other cucurbitacins, such as cucurbitacin B, D, and E:
Cucurbitacin B: Known for its strong anticancer properties, but with higher toxicity.
Cucurbitacin D: Similar anticancer effects but less potent than this compound.
Cucurbitacin E: Exhibits anti-inflammatory and anticancer activities, but with different molecular targets.
Uniqueness: this compound stands out due to its balanced profile of potent biological activities and relatively lower toxicity compared to other cucurbitacins .
Comparación Con Compuestos Similares
- Cucurbitacin B
- Cucurbitacin D
- Cucurbitacin E
- Dihydrocucurbitacin B
Conclusion
Tetrahydrocucurbitacin I is a compound of significant interest due to its diverse biological activities and potential applications in medicine and industry. Its unique properties and mechanisms of action make it a valuable subject for ongoing research.
Propiedades
IUPAC Name |
17-(2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17-20,23,31-32,36-37H,10-15H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMUUFDDBRYVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)C)C)C(C)(C(=O)CCC(C)(C)O)O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














